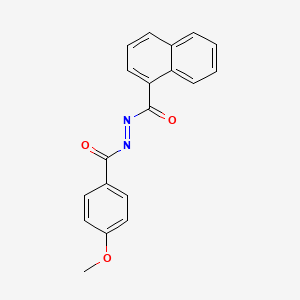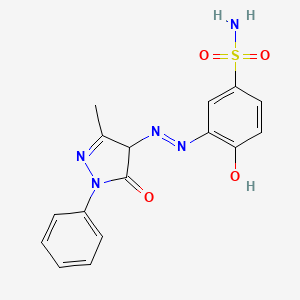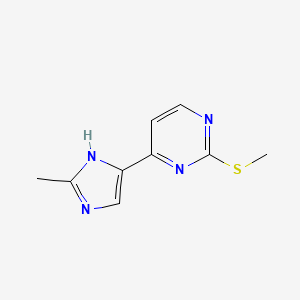
Nipecotic acid, 1-methyl-4-phenyl-, ethyl ester, hydrobromide, (Z)-(+)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nipecotic acid, 1-methyl-4-phenyl-, ethyl ester, hydrobromide, (Z)-(+)- is a chemical compound with the molecular formula C15H21NO2.Br-H and a molecular weight of 328.29 . This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of Nipecotic acid, 1-methyl-4-phenyl-, ethyl ester, hydrobromide, (Z)-(+)- involves several steps. The starting material, nipecotic acid, undergoes esterification with ethanol in the presence of a catalyst to form the ethyl ester. The resulting product is then reacted with hydrobromic acid to yield the hydrobromide salt . Industrial production methods typically involve optimizing reaction conditions such as temperature, pressure, and the use of specific catalysts to maximize yield and purity.
Análisis De Reacciones Químicas
Nipecotic acid, 1-methyl-4-phenyl-, ethyl ester, hydrobromide, (Z)-(+)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Nipecotic acid, 1-methyl-4-phenyl-, ethyl ester, hydrobromide, (Z)-(+)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is used in studies involving neurotransmitter systems, particularly the gamma-aminobutyric acid (GABA) system.
Mecanismo De Acción
The mechanism of action of Nipecotic acid, 1-methyl-4-phenyl-, ethyl ester, hydrobromide, (Z)-(+)- involves its interaction with GABA receptors. It acts as a partial agonist, binding to the receptor and modulating its activity. This interaction affects the flow of ions across the cell membrane, leading to changes in neuronal excitability .
Comparación Con Compuestos Similares
Nipecotic acid, 1-methyl-4-phenyl-, ethyl ester, hydrobromide, (Z)-(+)- can be compared to similar compounds such as isonipecotic acid and other piperidine derivatives. These compounds share structural similarities but differ in their specific functional groups and biological activities . The unique combination of the ethyl ester and hydrobromide salt in Nipecotic acid, 1-methyl-4-phenyl-, ethyl ester, hydrobromide, (Z)-(+)- contributes to its distinct properties and applications.
Similar Compounds
Isonipecotic acid: A heterocyclic compound with a piperidine ring and a carboxylic acid moiety.
Piperidine derivatives: Compounds containing a piperidine ring with various functional groups.
Propiedades
Número CAS |
57152-98-4 |
|---|---|
Fórmula molecular |
C15H22BrNO2 |
Peso molecular |
328.24 g/mol |
Nombre IUPAC |
ethyl (3S,4S)-1-methyl-4-phenylpiperidin-1-ium-3-carboxylate;bromide |
InChI |
InChI=1S/C15H21NO2.BrH/c1-3-18-15(17)14-11-16(2)10-9-13(14)12-7-5-4-6-8-12;/h4-8,13-14H,3,9-11H2,1-2H3;1H/t13-,14-;/m1./s1 |
Clave InChI |
SOPKAMUVMLDCBE-DTPOWOMPSA-N |
SMILES isomérico |
CCOC(=O)[C@@H]1C[NH+](CC[C@@H]1C2=CC=CC=C2)C.[Br-] |
SMILES canónico |
CCOC(=O)C1C[NH+](CCC1C2=CC=CC=C2)C.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-cyclopropyl-6-(1-hydroxyethyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13754603.png)








![2-methyl-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)pyridine-3-carboxamide](/img/structure/B13754692.png)

